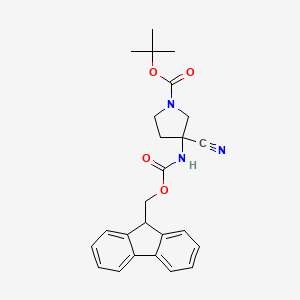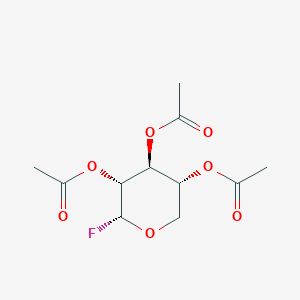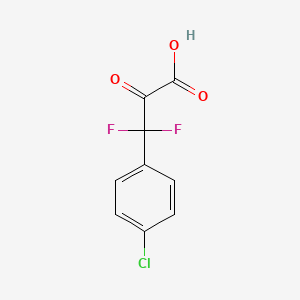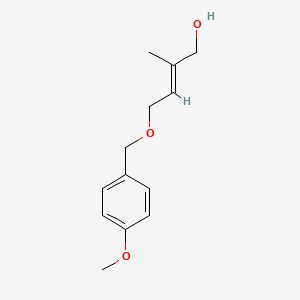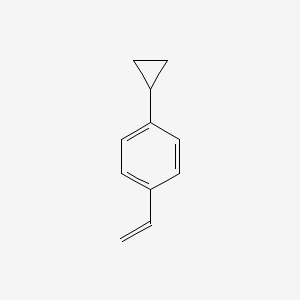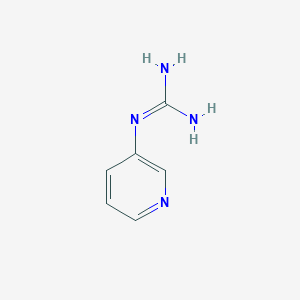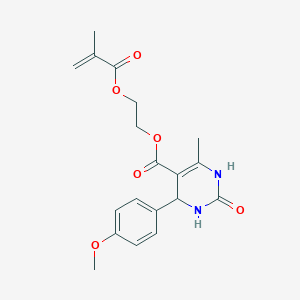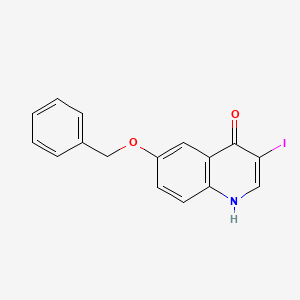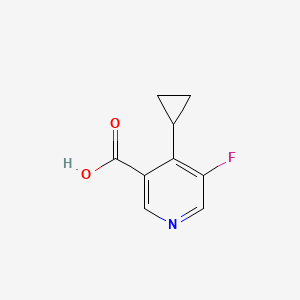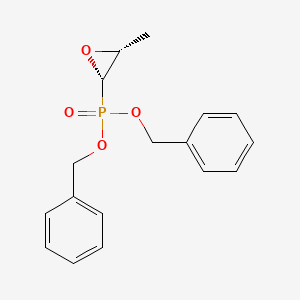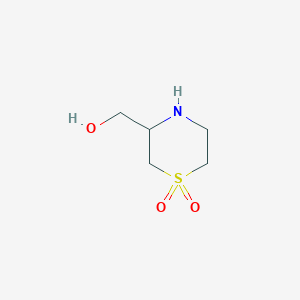
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H11NO3S. It is a derivative of thiomorpholine, a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the hydroxymethyl group and the 1,1-dioxide functional group imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium, and the thiomorpholine derivative is added portionwise to control the reaction rate and avoid excessive heat generation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Alkylated or acylated thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the 1,1-dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine: The parent compound without the hydroxymethyl and 1,1-dioxide groups.
Thiomorpholine 1,1-dioxide: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)thiomorpholine: Lacks the 1,1-dioxide group.
Uniqueness
3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is unique due to the presence of both the hydroxymethyl and 1,1-dioxide groups. These functional groups impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H11NO3S |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(1,1-dioxo-1,4-thiazinan-3-yl)methanol |
InChI |
InChI=1S/C5H11NO3S/c7-3-5-4-10(8,9)2-1-6-5/h5-7H,1-4H2 |
InChI-Schlüssel |
CGBSWCOIPWWGHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC(N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



